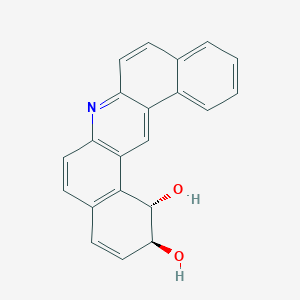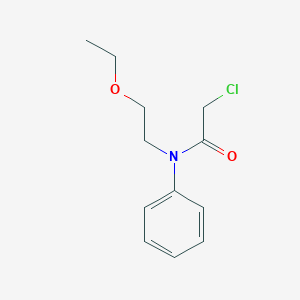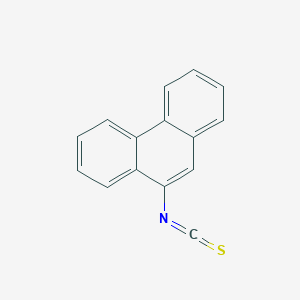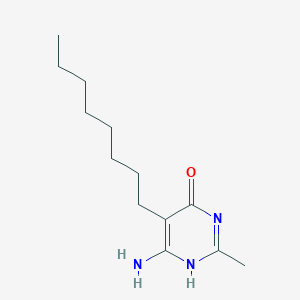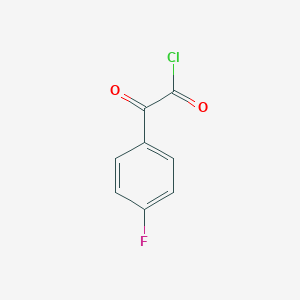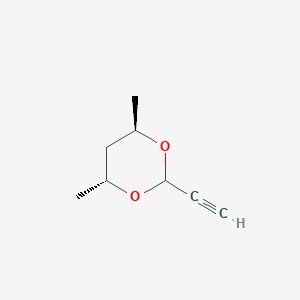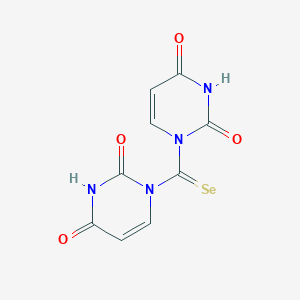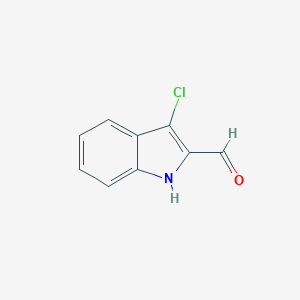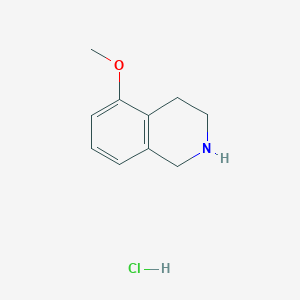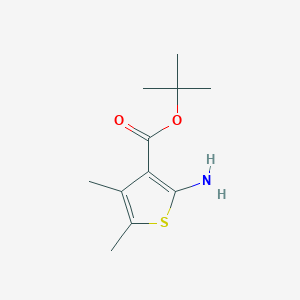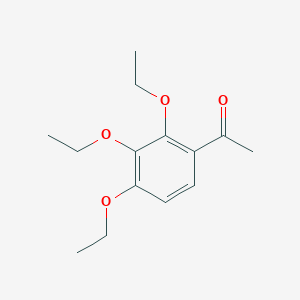
1-(2,3,4-Triethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-Triethoxyphenyl)ethanone, also known as Tropinone, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a ketone derivative of tropine and is commonly used as a precursor for the synthesis of various alkaloids. In
作用機序
1-(2,3,4-Triethoxyphenyl)ethanone acts as a competitive inhibitor of acetylcholine esterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2,3,4-Triethoxyphenyl)ethanone increases the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory retention.
生化学的および生理学的効果
1-(2,3,4-Triethoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation, in the brain. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been shown to increase the levels of norepinephrine and serotonin, two neurotransmitters that are involved in mood regulation.
実験室実験の利点と制限
One of the main advantages of using 1-(2,3,4-Triethoxyphenyl)ethanone in lab experiments is its versatility. It can be easily synthesized through several methods, and its derivatives can be used in various applications. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 1-(2,3,4-Triethoxyphenyl)ethanone is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
将来の方向性
There are several future directions for the study of 1-(2,3,4-Triethoxyphenyl)ethanone. One potential direction is the development of new synthesis methods for 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives. Another direction is the investigation of 1-(2,3,4-Triethoxyphenyl)ethanone's potential applications in medicinal chemistry, including the development of drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives.
合成法
1-(2,3,4-Triethoxyphenyl)ethanone can be synthesized through several methods, including the Robinson annulation reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Robinson annulation reaction involves the reaction between an α,β-unsaturated ketone and an aldehyde, while the Mannich reaction involves the reaction between an aldehyde, an amine, and a ketone. The Pictet-Spengler reaction involves the reaction between an aminoalcohol and an aldehyde or ketone. These methods have been widely used to synthesize 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives for various scientific research applications.
科学的研究の応用
1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied for its potential applications in scientific research. It is commonly used as a precursor for the synthesis of various alkaloids, including cocaine, atropine, and scopolamine. 1-(2,3,4-Triethoxyphenyl)ethanone has also been studied for its potential applications in the synthesis of chiral compounds and as a catalyst in organic reactions. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been investigated for its potential applications in medicinal chemistry, including the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
100864-28-6 |
|---|---|
製品名 |
1-(2,3,4-Triethoxyphenyl)ethanone |
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
1-(2,3,4-triethoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O4/c1-5-16-12-9-8-11(10(4)15)13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3 |
InChIキー |
ZQKHMJPSNYPQIV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |
正規SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |
同義語 |
2' 3' 4'-TRIETHOXYACETOPHENONE 98 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



